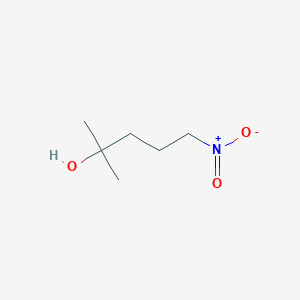

2-Methyl-5-nitropentan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

79928-61-3 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-methyl-5-nitropentan-2-ol |

InChI |

InChI=1S/C6H13NO3/c1-6(2,8)4-3-5-7(9)10/h8H,3-5H2,1-2H3 |

InChI Key |

HGGBYJGRYRWRBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC[N+](=O)[O-])O |

Origin of Product |

United States |

Mechanistic Investigations of 2 Methyl 5 Nitropentan 2 Ol Reactivity

Transformations of the Nitro Group in 2-Methyl-5-nitropentan-2-ol

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to the corresponding amine. The specific pathway can be influenced by the choice of reducing agent and reaction conditions.

Reductive Pathways to Amine Derivatives

The reduction of the aliphatic nitro group in this compound to its corresponding amine, 5-amino-2-methylpentan-2-ol, is a key transformation. This can be achieved through various established methods for nitroalkane reduction. wikipedia.orgresearchgate.net Common approaches include catalytic hydrogenation and chemical reduction using metals or hydrides. commonorganicchemistry.comunacademy.com

Catalytic hydrogenation, employing reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) or Raney nickel catalyst, is a highly effective method for reducing both aliphatic and aromatic nitro groups to amines. commonorganicchemistry.comlkouniv.ac.in Another common pathway is chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). commonorganicchemistry.commasterorganicchemistry.com These reactions proceed by a series of electron and proton transfers. lkouniv.ac.in Additionally, hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing aliphatic nitro compounds to amines. commonorganicchemistry.com

Radical Processes and Electron Transfer Reactions

The reduction of nitro compounds can proceed through mechanisms involving radical intermediates, particularly when using metal-based reducing agents. acs.org The process is often initiated by a single-electron transfer (SET) from the metal to the nitro compound, forming a nitro radical anion. acs.orgnih.gov

Denitration Mechanisms

Denitration, the complete removal of the nitro group and its replacement with a hydrogen atom, is another possible transformation. While generally more difficult to achieve than reduction, hydrodenitration of aliphatic nitro compounds can be effected under specific conditions. wikipedia.org One such method involves catalytic hydrogenation over a platinum-on-silica gel catalyst at elevated temperatures. wikipedia.org

Alternatively, denitration can be achieved through radical reaction mechanisms. For instance, treatment with tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN) can facilitate the replacement of the nitro group with a hydrogen atom. wikipedia.org This process involves the formation of an alkyl radical intermediate after the cleavage of the carbon-nitrogen bond.

Reactions Involving the Hydroxyl Functionality

The tertiary alcohol group in this compound dictates a specific set of reactions, primarily centered around its resistance to oxidation and its propensity for nucleophilic substitution via a carbocation intermediate.

Nucleophilic Substitution Patterns

Tertiary alcohols like this compound readily undergo nucleophilic substitution reactions, typically following an Sₙ1 mechanism. youtube.comorgosolver.commasterorganicchemistry.com This pathway is favored due to the ability to form a stable tertiary carbocation intermediate. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., HBr, HCl). youtube.com This protonation converts the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (H₂O). libretexts.org

The departure of the water molecule results in the formation of a stable, planar tertiary carbocation at the C2 position. youtube.com This carbocation is then susceptible to attack by a nucleophile, such as a halide ion (e.g., Br⁻, Cl⁻), which can approach from either face of the planar carbocation. libretexts.org This leads to the formation of the corresponding tertiary alkyl halide, for example, 2-chloro-2-methyl-5-nitropentane or 2-bromo-2-methyl-5-nitropentane. brainly.com The rate of this Sₙ1 reaction is dependent on the stability of the carbocation and is independent of the concentration or identity of the nucleophile. libretexts.org

Intramolecular Cyclization and Rearrangement Studies

Currently, there is a lack of specific studies in the scientific literature detailing the intramolecular cyclization and rearrangement pathways of this compound. Theoretical analysis suggests that under suitable conditions, such as in the presence of a base, the nitro group could participate in intramolecular reactions. For instance, the abstraction of a proton from the carbon bearing the nitro group could initiate a cyclization reaction with the hydroxyl group. However, without experimental data, the feasibility and outcomes of such reactions remain speculative.

Similarly, rearrangement reactions involving this compound have not been a subject of focused investigation. Potential rearrangements could be envisioned, for example, under acidic conditions promoting dehydration and subsequent carbocation formation, which could then undergo rearrangement. Again, this is a hypothetical pathway that requires experimental validation.

Kinetics and Thermodynamics of this compound Reactions

A thorough review of available scientific literature reveals an absence of published kinetic and thermodynamic data for reactions involving this compound. To date, no studies have reported on the rate constants, activation energies, or thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for the reactions of this specific compound. Consequently, data tables for these properties cannot be generated.

Computational and Theoretical Chemistry of 2 Methyl 5 Nitropentan 2 Ol

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic properties of molecules from first principles, without reliance on empirical data. steeronresearch.com For 2-methyl-5-nitropentan-2-ol, these studies are crucial for understanding the distribution of electrons within the molecule, which dictates its polarity, reactivity, and spectroscopic properties.

DFT calculations, often using functionals like B3LYP or M06-2X, can determine the optimized ground-state geometry of the molecule. researchgate.net These calculations provide key information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. iiit.ac.in

Studies on related nitroalkanes have shown that the C-NO₂ bond is often the weakest point in the molecule, a hypothesis that can be quantified through calculation of bond dissociation energies (BDEs). researchgate.net Theoretical calculations for similar nitrogenated compounds suggest that the nitro group has a stabilizing effect on the alkyl moiety compared to alcohol functional groups. acs.org The electrostatic potential (ESP) map can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic and electrophilic attack. The nitro group typically creates a significant electron-deficient area on the nitrogen atom and an electron-rich area on the oxygen atoms, while the hydroxyl group's oxygen is also an electron-rich site.

Table 1: Computed Electronic Properties of this compound (Note: The following data are illustrative, based on typical results from DFT calculations for similar molecules.)

| Property | Predicted Value | Method/Basis Set | Significance |

| Total Energy | -553.4 Hartrees | B3LYP/6-31G(d) | Provides a baseline for comparing conformational energies and reaction thermodynamics. |

| HOMO Energy | -7.2 eV | B3LYP/6-31G(d) | Indicates the energy of the highest-energy electrons available for reaction. |

| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) | Indicates the energy of the lowest-energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 6.4 eV | B3LYP/6-31G(d) | A larger gap suggests higher kinetic stability and lower chemical reactivity. iiit.ac.in |

| Dipole Moment | 3.5 D | B3LYP/6-31G(d) | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| C-NO₂ Bond Dissociation Energy | ~60 kcal/mol | G4 Level Theory | Predicts the energy required to break the C-N bond, a key step in decomposition. researchgate.netacs.org |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org For a flexible molecule like this compound, with several rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape. These simulations model the molecule's behavior in a given environment (e.g., in a vacuum, water, or another solvent) by solving Newton's equations of motion for the system. ua.ac.be

By running simulations for nanoseconds or longer, it is possible to observe the transitions between different rotational isomers (rotamers) and to determine their relative populations. The potential energy of the system is calculated using a force field, an empirical set of equations and parameters that describe interactions like bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. ua.ac.be

The analysis of the simulation trajectory can reveal the most stable, low-energy conformations of this compound. Key dihedral angles, such as those around the C-C bonds of the pentane (B18724) backbone and the C-N bond, can be monitored to identify preferential orientations of the functional groups. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or catalysts. MD simulations can also provide insights into the stability of molecular complexes, for instance, by calculating the root-mean-square deviation (RMSD) of the complex over time to confirm stable binding. nih.gov

Table 2: Representative Low-Energy Conformers of this compound from MD Simulations (Note: The following data are hypothetical, representing plausible results from a conformational search.)

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (C4-C5-N-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (anti) | ~60° (gauche) | 0.00 |

| 2 | ~65° (gauche) | ~180° (anti) | +0.85 |

| 3 | ~-65° (gauche) | ~-60° (gauche) | +1.20 |

Elucidation of Reaction Mechanisms via Potential Energy Surface Mapping

Understanding the chemical reactivity of this compound requires mapping its potential energy surface (PES) for specific reactions. This is a computational task that identifies the lowest energy pathways from reactants to products, passing through transition states. researchgate.net DFT calculations are commonly used to locate the geometries and energies of stationary points on the PES, including local minima (reactants, products, intermediates) and first-order saddle points (transition states). mdpi.com

For this compound, key reaction mechanisms to investigate would include its thermal decomposition, oxidation, and reactions involving the hydroxyl and nitro groups. A primary decomposition pathway for many nitroalkanes is the homolytic cleavage of the C-NO₂ bond to form an alkyl radical and nitrogen dioxide. researchgate.net Calculating the activation energy for this step provides a measure of the molecule's thermal stability.

Another possible pathway is the intramolecular interaction between the hydroxyl and nitro groups. For example, a hydrogen atom could be abstracted from the hydroxyl group by one of the nitro group's oxygen atoms, a process that could be the initial step in a more complex rearrangement or decomposition. By mapping the PES for such reactions, the transition state structures can be identified, and the associated activation energy barriers can be calculated, revealing the most kinetically favorable reaction channels. unibo.it

Table 3: Hypothetical Activation Energies for Unimolecular Reactions of this compound (Note: These values are illustrative and based on known mechanisms for related compounds.)

| Reaction | Description | Transition State | Activation Energy (kcal/mol) |

| C-N Bond Scission | Homolytic cleavage of the carbon-nitrogen bond. | Elongated C-N bond | ~55-65 |

| Nitro-Nitrite Rearrangement | Isomerization to an alkyl nitrite (B80452) intermediate. | [R-O-N-O]‡ | ~50-60 |

| Intramolecular H-Abstraction | Transfer of the hydroxyl proton to the nitro group. | Six-membered ring-like TS | ~40-50 |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties (known as descriptors) with its reactivity or other properties. uliege.be These models are built by developing a mathematical relationship for a "training set" of known compounds and can then be used to predict the properties of new or untested molecules. nih.gov

For this compound, a QSRR model could be developed to predict various endpoints, such as its rate constant for a specific reaction, its chromatographic retention time, or its environmental fate. nih.gov To build such a model, a dataset of related nitro-alcohols would be assembled. For each molecule in the dataset, a large number of molecular descriptors would be calculated using computational software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, partial atomic charges). chemrxiv.org

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), a model is trained to find the subset of descriptors that best predicts the target property. nih.gov Once validated, this model could predict the reactivity of this compound without the need for expensive and time-consuming experiments.

Table 4: Relevant Molecular Descriptors for QSRR Modeling of this compound (Note: Values are either calculated from the known structure or are typical for this class of compound.)

| Descriptor Type | Descriptor Name | Value | Relevance |

| Constitutional | Molecular Weight | 147.17 g/mol nih.gov | Relates to size and mass-dependent properties. |

| Topological | Polar Surface Area (TPSA) | 66.75 Ų | Correlates with polarity and ability to form hydrogen bonds. |

| Geometric | Molar Refractivity | 35.5 cm³/mol | Relates to molecular volume and polarizability. |

| Quantum-Chemical | LUMO Energy | -0.8 eV | Describes electrophilicity and susceptibility to nucleophilic attack. chemrxiv.org |

| Quantum-Chemical | Charge on Nitro N atom | +0.55 e | Quantifies the electrophilic character of the nitro group. |

Predictive Computational Approaches for Novel Nitro-Alcohol Chemistry

Building on the principles of DFT, MD, and QSRR, predictive computational chemistry aims to design novel molecules with specific, desired properties before they are ever synthesized in a lab. rsc.orgsciforum.net This approach can dramatically accelerate the discovery and development of new chemical entities. steeronresearch.com

In the context of nitro-alcohol chemistry, these predictive methods could be used to design new compounds based on the this compound scaffold. For example, if the goal is to create a more stable derivative, computational models could screen a virtual library of related structures with different substituents. DFT calculations could quickly estimate the C-NO₂ bond dissociation energy for each candidate, identifying those with enhanced thermal stability. researchgate.net

If a derivative with specific reactivity is desired, machine learning models trained on reaction data from known nitro-alcohols could predict the outcome or rate of a reaction for a new, hypothetical compound. iiit.ac.in These predictive models can guide synthetic efforts by prioritizing the most promising candidates, thereby saving significant time and resources. This "in silico" design and screening process represents a modern paradigm in chemical research, moving from discovery by trial-and-error to rational, targeted design. rsc.org

Advanced Analytical Characterization in 2 Methyl 5 Nitropentan 2 Ol Research

High-Resolution Mass Spectrometry and Chromatographic Techniques

High-Resolution Mass Spectrometry (HRMS) and chromatography are cornerstone techniques for the separation and definitive identification of 2-Methyl-5-nitropentan-2-ol and its derivatives.

Detailed Research Findings: Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for separating components from complex reaction mixtures. For instance, in syntheses involving related nitroalcohols like 4-methyl-1-nitropentan-2-ol, GC coupled with Mass Spectrometry (GC-MS) is employed to analyze crude products and determine diastereomeric excesses. amazonaws.com Flash column chromatography is a standard method for the purification of these compounds, often using silica (B1680970) gel with solvent systems like ethyl acetate (B1210297)/hexanes. msvu.cagoogle.com This purification is crucial as many intermediates and products in this chemical family are oils and cannot be purified by crystallization. google.com

High-Resolution Mass Spectrometry provides the exact mass of a molecule, which is critical for confirming its elemental composition. For related nitro compounds, techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS are used to find the mass with high precision, allowing for unambiguous molecular formula determination. escholarship.orgntu.edu.sg For example, the mass of a related nitroalcohol, 4-nitropentan-1-ol ([C₅H₁₁NO₃]-H)⁻, was determined to be 132.0666, matching the calculated value. escholarship.org This level of accuracy is vital for distinguishing between compounds with similar nominal masses.

| Technique | Application in Nitroalcohol Analysis | Typical Findings/Data | Source |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile derivatives; analysis of crude reaction products. | Retention times, mass spectra for compound identification, determination of diastereomeric excess. | amazonaws.comru.nl |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds; chiral separations for enantiomeric excess determination. | Retention times, peak purity, quantitative analysis. | ntu.edu.sg |

| Flash Column Chromatography | Preparative purification of synthesized nitroalcohols and intermediates. | Isolation of pure compounds from reaction byproducts. | msvu.cagoogle.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition. | Provides exact mass, e.g., [M-H]⁻ or [M+H]⁺, confirming the molecular formula. | escholarship.orgntu.edu.sg |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Detailed Research Findings: In ¹H NMR spectra of related nitroalcohols, the chemical shift (δ), signal integration, and splitting pattern (multiplicity) are used to assign each proton. msvu.ca For example, in the isomer 4-methyl-1-nitropentan-2-ol, the proton on the carbon bearing the hydroxyl group (CH-OH) appears as a multiplet, while the protons on the carbon adjacent to the nitro group (CH₂-NO₂) show distinct signals. msvu.ca The hydroxyl proton (OH) often appears as a broad singlet, and its signal can be confirmed by D₂O exchange, which causes the peak to disappear. msu.edu

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. docbrown.info In the spectrum of 4-methyl-1-nitropentan-2-ol, distinct signals are observed for the carbon attached to the nitro group (~78 ppm), the carbon attached to the hydroxyl group (~67 ppm), and the different aliphatic carbons. msvu.ca The synergy of NMR with computational methods like Density Functional Theory (DFT) has become a vital tool for making definitive stereochemical assignments, especially for complex molecules where NMR data alone may be ambiguous. mdpi.com

| Nucleus | Technique | Information Obtained | Example Application (for related nitroalcohols) | Source |

|---|---|---|---|---|

| ¹H | ¹H NMR | Chemical environment, number of adjacent protons (multiplicity), and relative number of protons (integration). | Assigning signals for CH-OH, CH₂-NO₂, CH₃, and OH groups. D₂O exchange confirms the OH proton. | msvu.camsu.edu |

| ¹³C | ¹³C NMR | Number of non-equivalent carbons and their chemical environment (functional group). | Identifying distinct signals for C-OH, C-NO₂, and other aliphatic carbons in the chain. | msvu.cadocbrown.info |

| N/A | NMR + DFT Calculations | Confirmation of stereochemistry and complex structural assignments. | Calculating theoretical NMR parameters to match with experimental data for assigning stereoisomers. | mdpi.com |

Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals.

Detailed Research Findings: In the context of this compound chemistry, EPR is crucial for studying reaction mechanisms involving radical intermediates. Research has shown that the reaction of various carbon- and tin-centered radicals with nitroalcohols, including 3-nitropentan-2-ol, leads to selective addition at the nitro group. researchgate.net This process generates transient oxynitroxide radical intermediates, which are directly observable by EPR. researchgate.net

These oxynitroxide radicals are often unstable and decay through a first-order fragmentation of the carbon-nitrogen bond, a process known as denitration. researchgate.net The study of these radical intermediates provides fundamental insights into the reaction pathways. In related studies on the photolysis of nitromethane (B149229), EPR has been instrumental in identifying a range of radical species, including methyl (CH₃), nitromethyl (CH₂NO₂), and nitrogen dioxide (NO₂) radicals, demonstrating the complexity of decomposition pathways in nitro compounds. uhmreactiondynamics.org Spin trapping experiments, where a short-lived radical reacts with a "spin trap" molecule like 2-methyl-2-nitrosopropane (B1203614) to form a more stable radical, are also a common EPR technique used to investigate these reactive intermediates. gla.ac.uknih.gov

| Radical Species | Method of Generation/Observation | Significance in Research | Source |

|---|---|---|---|

| Oxynitroxide Radicals | Addition of a primary radical to the nitro group of a nitroalcohol. | Key intermediate in radical reactions of nitro compounds, directly observed via EPR. | researchgate.net |

| Nitroxide Radicals | Formed via spin trapping or as stable products. | Used as probes to study reaction mechanisms; their EPR spectra provide structural information. | gla.ac.uk |

| Nitromethyl (CH₂NO₂) Radical | Photolysis of nitromethane. | A crucial intermediate in the decomposition of energetic materials. | uhmreactiondynamics.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. uni-siegen.de These methods probe the vibrational modes of molecular bonds.

Detailed Research Findings: For this compound, IR and Raman spectra provide direct evidence for its key structural features. The presence of the hydroxyl (-OH) group is confirmed by a characteristic broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. escholarship.org The nitro group (-NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch usually found around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. escholarship.org

The C-H bonds of the methyl and methylene (B1212753) groups are identified by stretching vibrations just below 3000 cm⁻¹. spectroscopyonline.com The region below 1500 cm⁻¹ is known as the "fingerprint region," containing a complex pattern of bands from various bending and stretching vibrations that is unique to the molecule. uni-siegen.de While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in polarizability. The two techniques are often complementary. For example, the symmetric stretch of the nitro group may be stronger in the Raman spectrum, while the asymmetric stretch is strong in the IR. These spectroscopic signatures are invaluable for confirming the successful synthesis of the target compound and for analyzing its purity and structure. americanpharmaceuticalreview.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Source |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (Broad) | IR | escholarship.org |

| Nitro (-NO₂) | Asymmetric Stretch | ~1550 | IR (Strong) | escholarship.org |

| Symmetric Stretch | ~1350 | IR, Raman | escholarship.org | |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | IR, Raman | spectroscopyonline.com |

| Carbon-Nitrogen (C-N) | C-N Stretch | ~1280 | IR | escholarship.org |

Strategic Applications and Derivatization of 2 Methyl 5 Nitropentan 2 Ol

2-Methyl-5-nitropentan-2-ol as a Key Synthetic Intermediate

The dual functionality of this compound is central to its utility. The nitro group can be transformed into various other functionalities, while the hydroxyl group can be modified or used to direct reactions, providing a powerful platform for synthetic strategies. sci-hub.se

Construction of Complex Organic Architectures

This compound serves as a foundational component in the synthesis of more intricate molecular frameworks. sci-hub.se The compound itself is a product of the Henry (or nitroaldol) reaction, a classic carbon-carbon bond-forming reaction where a nitroalkane reacts with a ketone. wikipedia.orgsynarchive.com Specifically, it can be synthesized from the reaction of 1-nitropropane (B105015) with acetone (B3395972). The resulting β-nitro alcohol structure is a versatile intermediate. tcichemicals.comscielo.br

The true synthetic power of such nitro alcohols lies in their subsequent transformations. rushim.ru The nitro group is strongly electron-withdrawing, activating adjacent protons and enabling further reactions. It can be readily converted into other functional groups, which significantly broadens its importance in the synthesis of complex molecules. sci-hub.se This versatility allows chemists to use this compound and its analogues as linchpins to connect different molecular fragments or to build cyclic and acyclic systems with controlled stereochemistry.

Precursor to Biologically Relevant Scaffolds

The β-nitro alcohol motif is a valuable precursor for synthesizing biologically active compounds. wikipedia.org One of the most significant applications is the reduction of the nitro group to a primary amine, yielding β-amino alcohols. wikipedia.orgmdpi.com These vicinal amino alcohols are crucial structural motifs found in numerous pharmaceuticals. mdpi.com For instance, this scaffold is present in β-blockers, HIV protease inhibitors like Amprenavir, and various alkaloids. wikipedia.org

The transformation of the nitro group in compounds like this compound provides a direct route to 5-amino-2-methylpentan-2-ol. This resulting amino alcohol can serve as a chiral building block for more complex drug candidates and natural products. vulcanchem.com The ability to perform these transformations, often with high stereoselectivity through asymmetric synthesis methods, underscores the compound's relevance in medicinal chemistry. scispace.comacs.org

Design and Synthesis of Functionalized this compound Derivatives

The chemical reactivity of both the hydroxyl and nitro functional groups allows for the targeted design and synthesis of a diverse range of derivatives. smolecule.comacs.org

Modification of the Hydroxyl Moiety

The tertiary hydroxyl group of this compound can undergo several key reactions. Although tertiary alcohols can be sterically hindered, they can be converted into other functional groups under appropriate conditions.

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. smolecule.com For example, acetylation can be achieved using acetic anhydride, often with an acid catalyst. scielo.br

Etherification: Formation of ethers can be accomplished, for instance, by Williamson ether synthesis, although this is less common for tertiary alcohols due to competing elimination reactions.

Displacement: The hydroxyl group can be substituted by a halogen using appropriate reagents, though this often requires harsh conditions and may be accompanied by elimination.

A key strategy involves the acetylation of the hydroxyl group to form an acetate (B1210297) ester. This derivative can then undergo an elimination reaction to produce a nitroalkene, which is a highly useful intermediate for subsequent reactions like Michael additions. scielo.br

Functionalization at the Nitro Group

The nitro group is arguably the most versatile handle on the molecule, offering a gateway to numerous other functionalities. wikipedia.org

Reduction to Amines: The most common and powerful transformation is the reduction of the nitro group to a primary amine. wikipedia.orgvulcanchem.com This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Raney nickel, or with other reducing agents like lithium aluminum hydride (LiAlH₄). This conversion is fundamental to producing the corresponding β-amino alcohols. vulcanchem.com

Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction. thieme-connect.de This involves treating the nitronate salt (formed by deprotonating the carbon alpha to the nitro group) with a strong acid. For a primary nitro compound like this compound, this would yield an aldehyde.

Conversion to Nitrile Oxides: Primary nitroalkanes can be converted to nitrile oxides, which are valuable 1,3-dipoles for cycloaddition reactions to synthesize five-membered heterocyclic rings. rushim.ru

| Functional Group | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Acetylation | Acetic Anhydride (Ac₂O), Acid Catalyst (e.g., HClO₄) | Acetate Ester | scielo.br |

| Nitro (-NO₂) | Reduction | H₂/Pd-C, Raney Ni, or LiAlH₄ | Primary Amine (-NH₂) | wikipedia.orgvulcanchem.com |

| Nitro (-NO₂) | Nef Reaction | 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) | Aldehyde (-CHO) | thieme-connect.de |

Strategic Alkyl Chain Alterations

While direct modification of the pentyl chain of this compound is less straightforward, the principles of its synthesis can be adapted to create structural analogues. The core synthetic method, the Henry reaction, allows for significant variation. synarchive.comorganic-chemistry.org

Varying the Ketone: By replacing acetone with other ketones (e.g., 2-butanone, cyclohexanone) in the Henry reaction with 1-nitropropane, a wide range of tertiary nitro alcohols with different substituents at the alcohol-bearing carbon can be synthesized. scielo.br

Varying the Nitroalkane: Similarly, using nitroalkanes other than 1-nitropropane (e.g., nitromethane (B149229), nitroethane) allows for alteration of the chain length and substitution pattern away from the functional groups. ntu.edu.sg For example, reacting isovaleraldehyde (B47997) with nitromethane produces 4-methyl-1-nitropentan-2-ol, a structural isomer. ntu.edu.sg

Asymmetric Synthesis: Modern advancements in catalysis allow for the asymmetric Henry reaction, enabling the synthesis of specific stereoisomers of these analogues with high enantiomeric excess. mdpi.comacs.org This is crucial when developing chiral molecules for biological applications.

| Analogue Name | Synthetic Precursors | Reference |

|---|---|---|

| (R)-4-Methyl-1-nitropentan-2-ol | Isovaleraldehyde and Nitromethane | ntu.edu.sg |

| 2-Methyl-3-nitropentan-2-ol | 1-Nitropropane and Acetone | nih.gov |

| 4,4-Dimethyl-5-nitropentan-2-one | (Precursor to related nitro alcohols) | chemscene.com |

| (2R)-3-Ethyl-1-nitropentan-2-ol | (Synthesized via asymmetric reduction of the corresponding nitro ketone) | smolecule.com |

Development of Specialty Chemicals Utilizing Nitro-Alcohol Motifs

The bifunctional nature of nitro-alcohols, characterized by the presence of both a hydroxyl (-OH) and a nitro (-NO2) group, establishes them as exceptionally versatile platforms for the synthesis of a wide array of specialty chemicals. Compounds such as this compound serve as valuable starting materials or key intermediates in multi-step synthetic pathways. The strategic chemical manipulation of these two functional groups allows for the development of diverse molecular architectures with applications spanning pharmaceuticals, agrochemicals, and material science.

The principal synthetic value of nitro-alcohols lies in their role as intermediates. researchgate.net The nitro group can be readily transformed into other functionalities, most notably an amine group, while the hydroxyl group can undergo reactions such as oxidation, esterification, or nucleophilic substitution. This dual reactivity enables the creation of complex molecules from relatively simple precursors.

Key Derivatization Reactions and Applications

The transformation of the nitro-alcohol scaffold into value-added specialty chemicals is primarily achieved through several key reaction types:

Reduction of the Nitro Group: The catalytic hydrogenation of the nitro group is a cornerstone reaction that converts nitro-alcohols into amino alcohols. researchgate.netvulcanchem.com These resulting amino alcohols are highly sought-after chiral building blocks, particularly in the synthesis of pharmaceuticals. vulcanchem.com For example, the reduction of a related compound, 4-methyl-1-nitropentan-2-ol, yields 4-methyl-2-aminopentanol, a valuable chiral intermediate. vulcanchem.com The reduction process typically proceeds through a hydroxylamine (B1172632) intermediate. nih.gov

Oxidation of the Hydroxyl Group: The secondary or primary alcohol functionality can be oxidized to yield a ketone or aldehyde, respectively. The use of reagents like the Jones reagent (CrO₃/H₂SO₄) can effectively convert the hydroxyl group into a carbonyl. vulcanchem.com The resulting α-nitroketones are themselves useful intermediates; for instance, 4-methyl-1-nitropentan-2-one serves as a precursor in the synthesis of fragrances. vulcanchem.com

Esterification of the Hydroxyl Group: The alcohol group readily reacts with carboxylic acids, acid chlorides, or anhydrides to form esters. jocpr.comsmolecule.com This derivatization is often employed to modify the biological activity of the parent molecule. Research on nitroimidazole-based alcohols has shown that converting the hydroxyl group to various esters can yield compounds with significant antibacterial and antifungal properties. jocpr.com

Nucleophilic Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group and subsequently displaced by a nucleophile. Treatment with agents like thionyl chloride (SOCl₂) replaces the -OH group with a chlorine atom, producing versatile alkylating agents such as 1-chloro-4-methyl-1-nitropentane. vulcanchem.com

The strategic application of these reactions allows for the generation of diverse derivatives from a single nitro-alcohol starting material. The table below summarizes key transformations using 4-methyl-1-nitropentan-2-ol as a representative nitro-alcohol motif.

| Reaction Type | Reagent(s) | Resulting Product | Application of Derivative | Source |

|---|---|---|---|---|

| Reduction (Nitro Group) | H₂/Pd-C | 4-methyl-2-aminopentanol | Chiral building block for pharmaceuticals | vulcanchem.com |

| Oxidation (Hydroxyl Group) | Jones Reagent (CrO₃/H₂SO₄) | 4-methyl-1-nitropentan-2-one | Precursor in fragrance synthesis | vulcanchem.com |

| Nucleophilic Substitution | Thionyl chloride (SOCl₂) | 1-chloro-4-methyl-1-nitropentane | Versatile alkylating agent | vulcanchem.com |

| Antimicrobial Activity | N/A (Parent Compound) | 4-methyl-1-nitropentan-2-ol | Antimicrobial (MIC of 128 µg/mL vs. S. aureus) | vulcanchem.com |

Synthesis of Chiral Nitro-Alcohols

The development of specialty chemicals often requires high stereochemical control. The asymmetric Henry (nitro-aldol) reaction is a powerful method for producing chiral β-nitroalcohols with high enantioselectivity. ntu.edu.sg This reaction forms the C-C bond between a carbonyl compound and a nitroalkane, directly establishing the nitro-alcohol motif. Research has demonstrated that specialized catalysts can drive this reaction to produce specific enantiomers in high yields and purity. ntu.edu.sg

The data below illustrates the effectiveness of a chiral bisisoquinoline/Cu(I)Cl catalyst system in the synthesis of various chiral nitro-alcohols, which are the foundational structures for further derivatization. ntu.edu.sg

| Aldehyde Substrate | β-Nitroalcohol Product | Isolated Yield (%) | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|

| Isobutyraldehyde | (R)-3-Methyl-1-nitrobutan-2-ol | 99% | 92% | ntu.edu.sg |

| Isovaleraldehyde | (R)-4-Methyl-1-nitropentan-2-ol | 99% | 90% | ntu.edu.sg |

These synthetic strategies highlight how the nitro-alcohol motif, present in compounds like this compound, is a critical starting point for accessing a wide range of specialty chemicals with tailored properties and functions. smolecule.com

Comparative Analysis with Isomeric and Analogous Nitro Alcohols

Structure-Reactivity Correlations Across Nitropentan-2-ol Isomers

The arrangement of atoms within the isomers of nitropentan-2-ol significantly dictates their chemical reactivity. The electronic and steric environment around the nitro and hydroxyl functional groups are primary determinants of their reaction pathways and rates.

The nitro group, being strongly electron-withdrawing, influences the acidity of nearby protons and the stability of potential carbocation intermediates. youtube.comyoutube.com The proximity of the nitro group to the hydroxyl group can impact the ease of dehydration reactions and the stability of the resulting nitroalkene. For instance, in isomers where the nitro group is closer to the alcohol functionality, intramolecular interactions may play a more significant role in transition states, thereby affecting reaction kinetics.

The carbon skeleton of the pentanol (B124592) isomers also contributes to their reactivity. The degree of branching and the relative positions of the methyl and nitro groups create distinct steric hindrances and electronic effects that differentiate the isomers.

| Compound Name | CAS Number | Molecular Formula |

| 2-Methyl-5-nitropentan-2-ol | C6H13NO3 | |

| 1-Nitropentan-2-ol | 2224-37-5 | C5H11NO3 |

| 3-Nitropentan-2-ol | 5447-99-4 | C5H11NO3 |

| 2-Methyl-3-nitropentan-2-ol | 59906-62-6 | C6H13NO3 |

| 2-Methyl-4-nitropentan-3-ol | 20570-70-1 | C6H13NO3 |

Influence of Alkyl Branching and Nitro Group Position on Reactivity Profiles

The presence and location of alkyl branches, as well as the position of the nitro group along the carbon chain, are critical factors governing the reactivity of nitro-alcohols.

Alkyl Branching: Increased alkyl substitution at the carbon atom bearing the hydroxyl group (the α-carbon) generally leads to greater stability of any potential carbocation intermediate that may form during a reaction. For instance, tertiary alcohols are often more reactive in reactions proceeding through an SN1 mechanism due to the stability of the tertiary carbocation. quora.com However, this increased branching also introduces steric hindrance, which can impede the approach of nucleophiles in SN2 reactions. msu.edu In the case of this compound, the tertiary nature of the alcohol at the C2 position influences its reactivity compared to its primary or secondary alcohol isomers.

Nitro Group Position: The location of the electron-withdrawing nitro group has a profound effect on the molecule's reactivity. When the nitro group is positioned at the ortho or para position relative to another substituent on an aromatic ring, it significantly increases the reactivity towards nucleophilic substitution. youtube.comyoutube.com In aliphatic nitro-alcohols, the proximity of the nitro group to the alcohol can influence the acidity of the hydroxyl proton and the ease of elimination reactions. The stability of the resulting nitroalkene is also a key consideration, with conjugation between the nitro group and a double bond being a stabilizing factor. The diverse reactivity of nitro compounds stems from the strong electron-withdrawing nature of the nitro group, which can activate the molecule for reactions with nucleophiles or act as a good leaving group. nih.gov

A comparative study of isomers highlights these effects. For example, the reactivity of an isomer with the nitro group at the 3-position would differ from one with the nitro group at the 5-position due to the different electronic environments and potential for intramolecular interactions.

Future Research Directions in 2 Methyl 5 Nitropentan 2 Ol Chemistry

The exploration of specialized nitro-aliphatic compounds like 2-Methyl-5-nitropentan-2-ol opens avenues for novel chemical synthesis and material applications. While direct research on this specific molecule is nascent, future investigations can be guided by established principles in nitro compound chemistry and alcohol transformations. The following sections outline promising directions for future research.

Q & A

Basic: What are the recommended synthetic pathways for 2-Methyl-5-nitropentan-2-ol, and how can purity be optimized?

Methodological Answer:

Synthesis of this compound typically involves nitration of a pre-functionalized pentanol derivative. Key steps include:

- Nitration Control : Use a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration or decomposition.

- Purification : Column chromatography (e.g., SE-52 stationary phase, as in nitrophenol separations ) or recrystallization from ethanol/water mixtures improves purity.

- Purity Validation : Monitor via GC-MS (retention time comparison) and NMR (integration of nitro-group protons vs. methyl/OH signals).

Critical Parameters : Adjust stoichiometry to minimize byproducts like 5-nitropentan-2-ol isomers. Thermodynamic data (e.g., boiling points under reduced pressure ) can guide distillation conditions.

Advanced: How can contradictions in spectral data (e.g., IR vs. NMR) for this compound be resolved?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Resolve via:

- Multi-Technique Cross-Validation :

- IR Spectroscopy : Confirm nitro-group absorption at ~1520 cm⁻¹ (asymmetric stretch) and OH stretch at ~3400 cm⁻¹ .

- NMR : Check for splitting patterns in -NMR (e.g., methyl group at δ 1.2–1.5 ppm, nitro-adjacent protons at δ 4.3–4.7 ppm). Discrepancies may indicate residual solvent (e.g., DMSO) or hydration.

- Computational Modeling : Compare experimental spectra with DFT-calculated vibrational frequencies (e.g., Gaussian 16) to identify misassignments .

Case Study : For nitrophenol derivatives, Mitchell and Vernon (1972) resolved retention time conflicts in GC by standardizing stationary phases and temperature gradients .

Basic: What are the key thermodynamic properties (e.g., ΔvapH, Tboil) of this compound, and how are they measured?

Methodological Answer:

- Boiling Point (Tboil) : Determine via reduced-pressure distillation (e.g., 0.020 bar for analogs ). Expect Tboil ~351–353 K under vacuum.

- Enthalpy of Vaporization (ΔvapH) : Use Clausius-Clapeyron equation with vapor pressure data from static or dynamic methods (e.g., ebulliometry).

- Phase Change Data : Reference NIST-subscription databases for nitro-alcohol analogs, noting deviations due to methyl branching .

Experimental Design : Calibrate equipment using reference compounds (e.g., 5-Methyl-2-heptanol ) to minimize systematic errors.

Advanced: How can researchers address contradictions in bioactivity or environmental impact studies of nitro-alcohols like this compound?

Methodological Answer:

- Contextual Analysis : Differentiate between short-term vs. long-term effects. For example, antimicrobial activity may decline over time due to compound degradation .

- Statistical Reconciliation : Apply panel data models (e.g., cross-lagged SEM ) to isolate temporal confounding variables.

- Environmental Fate Modeling : Use VOC emission frameworks (e.g., Guenther’s NVOC model ) to predict atmospheric reactivity, accounting for nitro-group stability.

Example : Studies on workplace presenteeism highlight how time-dependent variables (e.g., exertion duration) reverse outcome correlations . Analogously, environmental persistence contradictions may stem from assay timeframes.

Basic: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

- Exposure Control : Use fume hoods (ventilation ≥ 0.5 m/s) and PPE (nitrile gloves, goggles) per Synerzine’s safety guidelines .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous washes to prevent nitro-group hydrolysis .

- Waste Disposal : Neutralize with alkaline solutions (pH >10) before incineration to degrade nitro compounds.

Documentation : Align with MedChemExpress protocols for nitro derivatives, emphasizing pre-validation of medical antidotes .

Advanced: How can computational models predict the reactivity of this compound in novel synthetic routes?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites (e.g., nitro-group charge distribution).

- Reactivity Descriptors : Compute Fukui indices for nitration sites or hydrogen-bonding potential with solvents .

- Kinetic Modeling : Use Arrhenius parameters from analogous reactions (e.g., nitrophenol synthesis ) to estimate activation barriers.

Validation : Cross-check with experimental kinetic data (e.g., GC-MS reaction monitoring) to refine computational parameters.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Mass Spectrometry : Electron ionization (EI-MS) for molecular ion (M⁺) at m/z 147 and fragmentation peaks (e.g., loss of -NO₂ at m/z 101) .

- NMR : -NMR to resolve quaternary carbons (nitro-adjacent C at ~75–85 ppm).

- IR : Confirm nitro (1520 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) functional groups .

Best Practices : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for peak calibration.

Advanced: How can researchers design experiments to mitigate biases in ecological or toxicological studies of nitro-alcohols?

Methodological Answer:

- Blinding Protocols : Separate synthesis, characterization, and bioassay teams to reduce confirmation bias.

- Resource Balancing : Apply effort-reward frameworks (e.g., CATS theory ) to ensure equitable resource allocation in longitudinal studies.

- Open Data Practices : Share raw spectra and reaction logs via repositories (e.g., NIST ) to enable third-party validation, aligning with BIH QUEST Center’s transparency guidelines .

Example : The European Open Science Cloud mandates interoperable data formats for environmental VOC studies , a model applicable to nitro-alcohol research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.